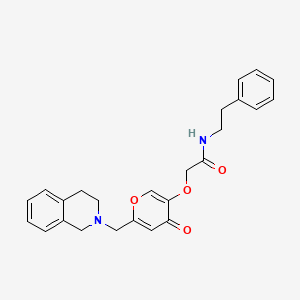

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 3,4-dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines has been achieved through several methodologies . One common method is the Bischler-Napieralski reaction, which involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive sites. The 3,4-dihydroisoquinoline moiety, for example, can undergo a variety of reactions .Applications De Recherche Scientifique

Antidepressant Activity

Research has explored the structural analogs and derivatives of isoquinoline and pyran compounds, finding significant potential in treating depression. For instance, molecular modelling studies have led to the synthesis of compounds with excellent atypical antidepressant activity, highlighting the therapeutic potential of structurally related molecules (Griffith et al., 1984). These findings support the exploration of complex isoquinoline derivatives in developing new antidepressant medications.

Synthesis and Characterization for Antimicrobial and Antitubercular Activities

Derivatives related to the chemical structure of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide have been synthesized and evaluated for their biological activities. Studies have shown that such compounds exhibit antibacterial, antitubercular, and antimalarial activities. For example, a new category of polyhydroquinoline derivatives demonstrated significant in vitro activity against various pathogenic strains and Mycobacterium tuberculosis (Kalaria et al., 2014). This suggests the potential of isoquinoline derivatives in creating new treatments for infectious diseases.

Antitumor and Antifungal Activities

Another area of application for isoquinoline derivatives includes antitumor and antifungal activities. Novel quinazolinone derivatives with attached biologically active moieties have been synthesized and shown to have potential antitumor and antifungal properties. Some compounds exhibited high to moderate activity towards cancer cells and significant activity against Aspergillus ochraceus, suggesting their use in developing cancer treatments and antifungal agents (El-bayouki et al., 2011).

Antiviral Activity Against Infectious Bursal Disease Virus

Isoquinoline derivatives have also been investigated for their antiviral properties. A study on the synthesis and biological activity of diverse heterocyclic systems derived from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide demonstrated potential antiviral activity against infectious bursal disease virus, with some compounds showing promising results as compared to the reference drug ribavirin (Kaddah et al., 2021). This highlights the potential for developing new antiviral agents from isoquinoline derivatives.

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent and selective inhibitors of the aldo-keto reductase akr1c3 . AKR1C3 is a target of interest in both breast and prostate cancer .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes by occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Inhibition of akr1c3 can affect the metabolism of steroid hormones and prostaglandins, which are involved in various physiological processes including inflammation, cell proliferation, and hormone regulation .

Result of Action

Inhibition of akr1c3 can potentially lead to decreased metabolism of steroid hormones and prostaglandins, thereby affecting the associated physiological processes .

Propriétés

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWUODYTGYGQHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)

![N-(2-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2403875.png)

![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)